molecular formula C13H18N4O3S B2493813 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one CAS No. 2097893-37-1

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one

Cat. No.: B2493813
CAS No.: 2097893-37-1
M. Wt: 310.37
InChI Key: YUQMEFIMYUJPBE-UHFFFAOYSA-N
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Description

This compound has gained significant attention in the field of drug discovery due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, followed by its attachment to the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying kinase signaling pathways.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one involves the inhibition of specific kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate these pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid compound from black pepper with anticancer effects through autophagy and senescence signaling pathways.

    Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is unique due to its specific kinase inhibition profile, which distinguishes it from other compounds with broader or different targets. This specificity makes it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQMEFIMYUJPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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